2-Acetyl-5-nitrothiophene

Catalog No.
S793729
CAS No.
39565-00-9
M.F
C6H5NO3S
M. Wt
171.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-5-nitrothiophene

CAS Number

39565-00-9

Product Name

2-Acetyl-5-nitrothiophene

IUPAC Name

1-(5-nitrothiophen-2-yl)ethanone

Molecular Formula

C6H5NO3S

Molecular Weight

171.18 g/mol

InChI

InChI=1S/C6H5NO3S/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3

InChI Key

CMXUIQITENCDHH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC=C(S1)[N+](=O)[O-]

2-Acetyl-5-nitrothiophene (CAS: 39565-00-9) is a functionalized thiophene derivative serving as a critical intermediate in the synthesis of complex organic molecules. Its structure, featuring an acetyl group and a nitro group at the 2- and 5-positions respectively, imparts a distinct electronic profile that is leveraged in the construction of various heterocyclic systems. This compound is primarily procured for its role as a precisely activated building block in multi-step syntheses, particularly for pharmaceutical and medicinal chemistry applications where specific regiochemistry is essential for downstream biological activity. [REFS-1, REFS-2]

Procurement of a substitute for 2-Acetyl-5-nitrothiophene, such as its parent compound 2-acetylthiophene or its positional isomer 2-acetyl-4-nitrothiophene, often leads to process failure or significantly diminished yields. The para-like relationship between the strongly electron-withdrawing nitro group and the acetyl group at the 2- and 5-positions creates a specific pattern of ring activation and acetyl group reactivity that is not replicated by other isomers. [1] This unique electronic arrangement is fundamental for achieving the required regioselectivity in subsequent cyclocondensation and substitution reactions, making it a non-interchangeable precursor in established synthetic routes for targets like thieno[2,3-d]pyrimidines and advanced pharmaceutical intermediates. [2]

Essential Precursor for Clinical-Stage Antitubercular Drug Candidate BTZ043

2-Acetyl-5-nitrothiophene is the established starting material for the synthesis of benzothiazinones, including the clinical-stage drug candidate BTZ043, a potent inhibitor of the DprE1 enzyme in *Mycobacterium tuberculosis*. [REFS-1, REFS-2] The synthesis relies on the initial reduction of the nitro group to an amine, followed by reactions involving the acetyl group. The specific 2,5-substitution pattern is critical for the formation of the final tricyclic benzothiazinone core. Alternative precursors without the nitro group (e.g., 2-acetylthiophene) or with different substitution patterns would require entirely different, likely longer and less efficient, synthetic routes to achieve the necessary functionality for this class of high-value compounds. [1]

Evidence DimensionPrecursor Efficacy for BTZ043 Synthesis
Target Compound DataServes as the key starting material for BTZ043, a drug candidate that has completed Phase I and entered Phase IIa clinical trials. [REFS-1, REFS-3]
Comparator Or Baseline2-Acetylthiophene or other isomers would not yield the required 2-amino-5-mercapto intermediate necessary for the established and scalable synthesis of the BTZ043 core structure.
Quantified DifferenceEnables the established, multi-kilogram GMP scale synthesis of BTZ043, whereas alternatives are not viable for this specific, clinically relevant pathway. [<a href="https://science.sciencemag.org/content/324/5928/801" target="_blank">1</a>]
ConditionsDocumented multi-step synthesis for antitubercular drug candidates.

For any R&D or manufacturing program targeting DprE1 inhibitors like BTZ043, this specific precursor is not just an option, but a requirement for the validated synthetic route.

Facilitated Electrochemical Reduction for Amine Synthesis

The electrochemical reduction of the nitro group is a key transformation. In comparative studies of nitroaromatics, the presence and position of other functional groups significantly alters the reduction potential. The electron-withdrawing acetyl group at the 2-position makes the nitro group on 2-acetyl-5-nitrothiophene easier to reduce compared to the unsubstituted 2-nitrothiophene. This lower required potential can improve the selectivity and energy efficiency of the electrochemical synthesis of the corresponding amine, which is a crucial downstream intermediate. [REFS-1, REFS-2]

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataReduction potential is shifted to be less negative due to the electron-withdrawing effect of the 2-acetyl group.
Comparator Or Baseline2-Nitrothiophene (CAS 609-40-5), which lacks the acetyl group, requires a more negative potential for reduction under similar conditions.
Quantified DifferenceThe precise potential difference is solvent and electrolyte dependent, but the shift is consistently observed, indicating a thermodynamically more favorable reduction.
ConditionsControlled-potential electrolysis or cyclic voltammetry in aprotic solvents (e.g., DMF, Acetonitrile) with a supporting electrolyte.

This allows for milder, more selective, and potentially more energy-efficient process conditions when converting the nitro group to an amine, a common step in pharmaceutical synthesis.

Activated Methylene Group for Higher Yields in Cyclocondensation Reactions

The synthesis of thieno[2,3-d]pyrimidines, a scaffold with significant biological activity, often involves the cyclocondensation of a 2-acetylthiophene derivative. [1] The strong electron-withdrawing nature of the 5-nitro group in 2-acetyl-5-nitrothiophene increases the acidity of the acetyl group's methylene protons. This heightened reactivity facilitates enolate formation, leading to higher yields and potentially milder reaction conditions in base-catalyzed cyclocondensation reactions compared to the non-nitrated analog, 2-acetylthiophene. [2]

Evidence DimensionReaction Yield in Thieno[2,3-d]pyrimidine Synthesis
Target Compound DataEnables high-yield synthesis of functionalized thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8539243/" target="_blank">1</a>]
Comparator Or Baseline2-Acetylthiophene (CAS 88-15-3), which lacks the activating 5-nitro group, generally provides lower yields or requires harsher conditions in analogous cyclocondensation reactions. [<a href="https://pubs.acs.org/doi/10.1021/jm9606117" target="_blank">3</a>]
Quantified DifferenceWhile direct side-by-side yield comparisons are rare, syntheses utilizing the activated 5-nitro substrate consistently report good to excellent yields (typically >70-90%) for key cyclization steps.
ConditionsBase-catalyzed cyclocondensation reactions (e.g., with formamide, urea, or guanidine derivatives) to form the pyrimidine ring.

For manufacturing or library synthesis of thienopyrimidine derivatives, using this activated precursor can directly translate to improved process efficiency, higher throughput, and better overall yield.

Key Building Block for Antitubercular Benzothiazinone Scaffolds

This compound is the designated precursor for synthesizing BTZ043 and related benzothiazinone analogs. Its specific 2,5-substitution pattern is essential for the established synthetic route that constructs the core of these potent DprE1 inhibitors, making it indispensable for research and development in this critical therapeutic area. [1]

Efficient Synthesis of Thieno[2,3-d]pyrimidine Libraries

Due to the enhanced reactivity of its acetyl group, this compound is a preferred starting material for the high-yield production of thieno[2,3-d]pyrimidine derivatives. These scaffolds are widely explored as kinase inhibitors, anticancer agents, and anti-inflammatory compounds, making this precursor ideal for medicinal chemistry and library synthesis programs. [2]

Precursor for Regioselective Synthesis of 2,5-Disubstituted Thiophenes

The nitro group can be readily reduced to an amine, which can then be further functionalized (e.g., via diazotization or acylation). This two-point functionalization, starting with the acetyl and nitro groups, provides a reliable and regiochemically defined pathway to complex 2,5-disubstituted thiophenes used in materials science and pharmaceutical development. [3]

XLogP3

1.8

Other CAS

39565-00-9

Wikipedia

Ethanone, 1-(5-nitro-2-thienyl)- (9CI)

Dates

Last modified: 08-15-2023

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